4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide
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Overview
Description
4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group, a sulfonyl group, and halogen substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and 4-aminobenzamide.
Sulfonylation: The 2-chloro-4-fluoroaniline undergoes sulfonylation with a sulfonyl chloride reagent to form 2-chloro-4-fluorophenylsulfonyl chloride.
Coupling Reaction: The resulting sulfonyl chloride is then coupled with 4-aminobenzamide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The halogen substituents (chlorine and fluorine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid
- 4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzylamine
- 4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzyl alcohol
Uniqueness
4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H10ClFN2O3S |
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Molecular Weight |
328.75 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C13H10ClFN2O3S/c14-11-7-9(15)3-6-12(11)21(19,20)17-10-4-1-8(2-5-10)13(16)18/h1-7,17H,(H2,16,18) |
InChI Key |
XGGVNLBJOUZIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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